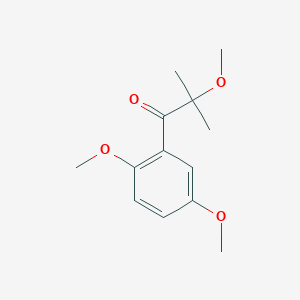![molecular formula C10H16O5 B14346419 Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate CAS No. 91653-52-0](/img/structure/B14346419.png)
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is a chemical compound that combines the properties of formic acid and a bicyclic heptane derivative. . The bicyclic heptane derivative, on the other hand, is a complex structure that adds unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate typically involves the esterification of formic acid with the hydroxymethyl derivative of bicyclo[2.2.1]heptane. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to carbon dioxide and water.
Reduction: The formate group can be reduced to formaldehyde or methanol under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde or methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate involves its interaction with various molecular targets. The formate group can act as a reducing agent, participating in redox reactions. The bicyclic structure can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid: The simplest carboxylic acid with similar redox properties.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is unique due to its combination of a simple carboxylic acid with a complex bicyclic structure. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
91653-52-0 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C9H14O3.CH2O2/c10-4-8-6-1-2-7(8)9(3-6)12-5-11;2-1-3/h5-10H,1-4H2;1H,(H,2,3) |
Clé InChI |
FDMVIIIPVZSUIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1C2CO)OC=O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)




![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)

![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)

